![molecular formula C15H19NO3 B14223331 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one CAS No. 830324-01-1](/img/structure/B14223331.png)
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one is an organic compound that features a dioxolane ring, an aniline derivative, and a butenone moiety
Métodos De Preparación
The synthesis of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one typically involves multiple steps, starting with the preparation of the dioxolane ring. One common method is the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The aniline derivative can be synthesized through standard aromatic substitution reactions. The final step involves the coupling of the dioxolane and aniline derivatives with a butenone moiety under specific reaction conditions, such as the use of a base or acid catalyst .
Análisis De Reacciones Químicas
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the aniline derivative can participate in hydrogen bonding and π-π interactions. The butenone moiety can undergo nucleophilic addition reactions, leading to the formation of various adducts that modulate biological activity .
Comparación Con Compuestos Similares
Similar compounds to 4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one include:
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer synthesis.
2-Ethyl-2-methyl-1,3-dioxolane: Another dioxolane derivative with similar solvent properties.
4-Methyl-1,3-dioxolan-2-one: Used as a plasticizer and solvent in various applications.
The uniqueness of this compound lies in its combination of a dioxolane ring, aniline derivative, and butenone moiety, which imparts distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
830324-01-1 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
4-[2-[(2-methyl-1,3-dioxolan-2-yl)methyl]anilino]but-3-en-2-one |
InChI |
InChI=1S/C15H19NO3/c1-12(17)7-8-16-14-6-4-3-5-13(14)11-15(2)18-9-10-19-15/h3-8,16H,9-11H2,1-2H3 |
Clave InChI |
LUFAEDRAMWSUNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CNC1=CC=CC=C1CC2(OCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


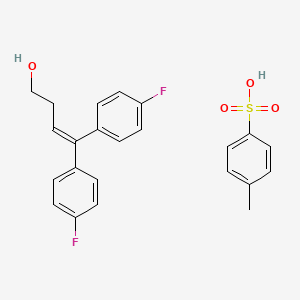
![(1E)-3,3,3-Triphenyl-N-[3-(trimethoxysilyl)propyl]propan-1-imine](/img/structure/B14223276.png)
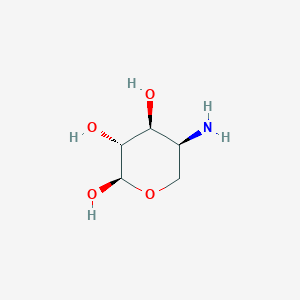
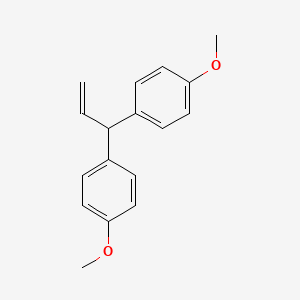
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
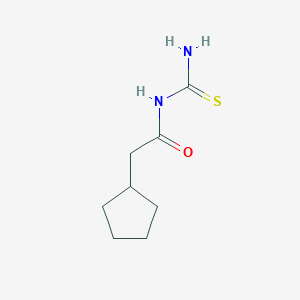
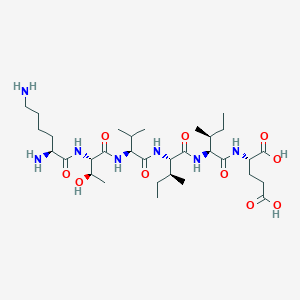
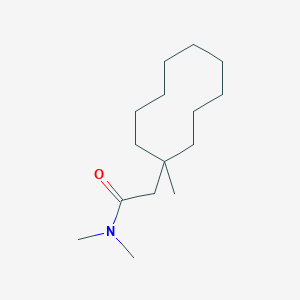
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
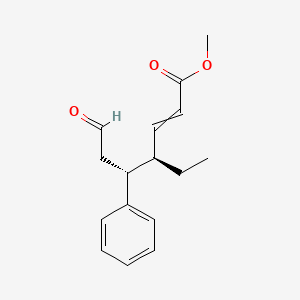
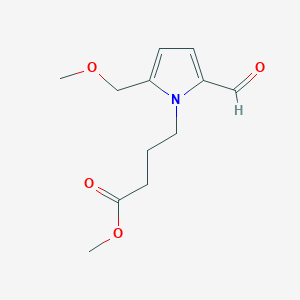

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
